![molecular formula C18H15FN2O2 B2931266 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluorophenyl)-2-oxoacetamide CAS No. 862831-43-4](/img/structure/B2931266.png)
2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluorophenyl)-2-oxoacetamide
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Description
2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluorophenyl)-2-oxoacetamide, also known as Compound X, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. This compound exhibits promising biological activity and has been found to be effective against a range of diseases. In
Scientific Research Applications
Antimicrobial Applications
Synthesis and Antimicrobial Activity : A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, including compounds structurally related to 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluorophenyl)-2-oxoacetamide, were synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds exhibited promising antibacterial and antifungal activities, highlighting the potential of this chemical structure in the development of new antimicrobial agents (Debnath & Ganguly, 2015).
Neurokinin-1 Receptor Antagonism
Oral and Intravenous Administration Potential : A compound was identified as a high-affinity, orally active neurokinin-1 receptor antagonist with promising pharmacokinetic properties for both oral and intravenous administration. This study demonstrates the potential application of related compounds in the development of treatments for conditions mediated by the neurokinin-1 receptor, such as depression and emesis (Harrison et al., 2001).
Progesterone Receptor Modulation
Development of Progesterone Receptor Modulators : Research into 3,3-dialkyl-5-aryloxindole derivatives, including compounds with structural similarities to 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluorophenyl)-2-oxoacetamide, has identified new agents that modulate the progesterone receptor. These agents have potential applications in female healthcare, including contraception and the treatment of fibroids, endometriosis, and certain breast cancers (Fensome et al., 2008).
Antifungal Agents
Broad-Spectrum Antifungal Agents : From a fungicidal screen, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives were identified as potent antifungal agents against Candida species and Aspergillus species. The modification of the morpholin-2-one core structure, similar to the core structure of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluorophenyl)-2-oxoacetamide, significantly improved plasma stability while maintaining antifungal activity. This illustrates the potential of related compounds in the development of broad-spectrum antifungal medications (Bardiot et al., 2015).
properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(3-fluorophenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-11-16(14-8-3-4-9-15(14)21(11)2)17(22)18(23)20-13-7-5-6-12(19)10-13/h3-10H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXGNHQLNWILSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluorophenyl)-2-oxoacetamide |
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